molecular formula C13H11FN2O3 B11857477 (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

(S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B11857477
M. Wt: 262.24 g/mol
InChI Key: RSDXKDVFVKDIFY-JTQLQIEISA-N
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Description

(S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a fluorinated isoindolinone moiety, and a dione functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindolinone Moiety: This step involves the reaction of a suitable aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions to form the isoindolinone ring.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors like 1,5-diketones or 1,5-diamines.

    Coupling Reactions: The final step involves coupling the fluorinated isoindolinone with the piperidine ring under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or other reactive sites, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: N-fluorobenzenesulfonimide (NFSI), Selectfluor

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

(S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:

    (S)-3-(4-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure but with a chlorine atom instead of fluorine.

    (S)-3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure but with a bromine atom instead of fluorine.

    (S)-3-(4-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

Molecular Formula

C13H11FN2O3

Molecular Weight

262.24 g/mol

IUPAC Name

(3S)-3-(7-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11FN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18)/t10-/m0/s1

InChI Key

RSDXKDVFVKDIFY-JTQLQIEISA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3F

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3F

Origin of Product

United States

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